molecular formula C18H24N4O2 B4256277 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide

2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide

Cat. No. B4256277
M. Wt: 328.4 g/mol
InChI Key: OJGRUDXYLAOWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as ADP-ribosylation factor 6 inhibitor, and it is a potent inhibitor of ADP-ribosylation factor 6 (ARF6), a protein that plays a crucial role in various cellular processes.

Mechanism of Action

The mechanism of action of 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide involves the inhibition of ADP-ribosylation factor 6 (ARF6), a protein that plays a crucial role in various cellular processes such as endocytosis, exocytosis, and cell migration. By inhibiting ARF6, this compound disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, it has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are the hallmark features of these diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of ARF6 and has been shown to have minimal off-target effects. However, one of the limitations of using this compound is its low solubility, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research on 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide. One of the most promising areas of research is in the development of novel cancer therapies. This compound has shown significant potential in inhibiting the growth and proliferation of cancer cells, and further research is needed to explore its full potential in this area. Another area of research is in the development of treatments for neurodegenerative diseases. This compound has shown promise in reducing the accumulation of amyloid-beta and tau proteins, and further research is needed to explore its potential in treating these diseases.

Scientific Research Applications

2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(5-aminopyrazin-2-yl)-6-methoxy-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-11(2)22(12(3)4)18(23)17-13(7-6-8-15(17)24-5)14-9-21-16(19)10-20-14/h6-12H,1-5H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGRUDXYLAOWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1OC)C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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